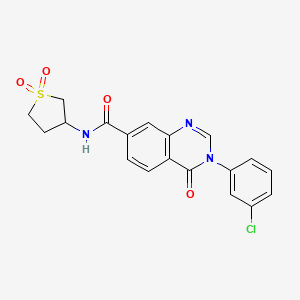![molecular formula C22H25NO7 B12174761 (4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12174761.png)
(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione” is a complex organic molecule that features a pyrrolidine-2,3-dione core structure. This compound is characterized by the presence of various functional groups, including methoxy, ethoxy, hydroxy, and furan moieties. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and diverse reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be approached through multi-step organic synthesis. A possible synthetic route might involve:
Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amino acids or diketones.
Introduction of the Methoxy and Ethoxy Groups: These groups can be introduced via etherification reactions using methanol and ethanol in the presence of acid catalysts.
Formation of the Furan Moiety: The furan ring can be synthesized through cyclization of appropriate precursors such as 1,4-diketones.
Final Assembly: The final compound can be assembled through a series of condensation and substitution reactions, ensuring the correct placement of all functional groups.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, potentially converting them to alcohols.
Substitution: The aromatic ring and furan moiety can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Conditions may involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential. Its ability to interact with biological systems may lead to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, materials, and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- (4E)-5-(4-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione
- (4E)-5-(4-ethoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features. The presence of both methoxy and ethoxy groups, along with the furan moiety, distinguishes it from similar compounds and may confer unique reactivity and biological activity.
Properties
Molecular Formula |
C22H25NO7 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H25NO7/c1-5-29-15-9-7-14(12-17(15)28-4)19-18(20(24)16-8-6-13(2)30-16)21(25)22(26)23(19)10-11-27-3/h6-9,12,19,25H,5,10-11H2,1-4H3 |
InChI Key |
GIRMVAOQOWDHFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCOC)O)C(=O)C3=CC=C(O3)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[benzyl(methyl)amino]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B12174681.png)

![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12174704.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]propan-1-one](/img/structure/B12174705.png)


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12174733.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B12174734.png)

methanone](/img/structure/B12174739.png)
![2-(4-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B12174741.png)
![6-(morpholin-4-yl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B12174749.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B12174754.png)
